molecular formula C7H4ClN3O2 B12964827 2-(3-Chloro-5-nitropyridin-2-yl)acetonitrile

2-(3-Chloro-5-nitropyridin-2-yl)acetonitrile

Cat. No.: B12964827
M. Wt: 197.58 g/mol
InChI Key: UHBFBEYHFVTBPO-UHFFFAOYSA-N
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Description

2-(3-Chloro-5-nitropyridin-2-yl)acetonitrile is an organic compound with the molecular formula C7H4ClN3O2. It is a derivative of pyridine, a six-membered ring containing one nitrogen atom. This compound is notable for its chloro and nitro substituents, which impart unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-5-nitropyridin-2-yl)acetonitrile typically involves the nitration of 3-chloropyridine followed by a cyanation reaction. The nitration is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting 3-chloro-5-nitropyridine is then reacted with a cyanating agent such as sodium cyanide or potassium cyanide in the presence of a suitable catalyst to yield the desired acetonitrile derivative .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems for reagent addition and product isolation enhances the overall yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-5-nitropyridin-2-yl)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-Chloro-5-nitropyridin-2-yl)acetonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(3-Chloro-5-nitropyridin-2-yl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and nitro groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Chloro-5-nitropyridin-2-yl)acetonitrile is unique due to the presence of both chloro and nitro groups on the pyridine ring. This combination imparts distinct reactivity and biological activity, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C7H4ClN3O2

Molecular Weight

197.58 g/mol

IUPAC Name

2-(3-chloro-5-nitropyridin-2-yl)acetonitrile

InChI

InChI=1S/C7H4ClN3O2/c8-6-3-5(11(12)13)4-10-7(6)1-2-9/h3-4H,1H2

InChI Key

UHBFBEYHFVTBPO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1Cl)CC#N)[N+](=O)[O-]

Origin of Product

United States

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